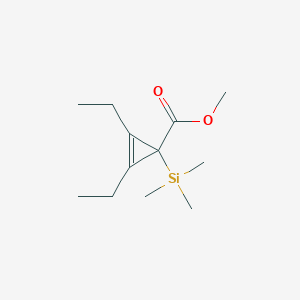
2-Cyclopropene-1-carboxylicacid,2,3-diethyl-1-(trimethylsilyl)-,methylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester (9CI) is a complex organic compound with a unique structure that includes a cyclopropene ring, carboxylic acid, and trimethylsilyl groups
准备方法
The synthesis of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropene ring, followed by the introduction of the carboxylic acid and trimethylsilyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反应分析
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropene-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester involves its interaction with molecular targets and pathways in biological systems. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The trimethylsilyl group can also influence the compound’s reactivity and stability.
相似化合物的比较
Similar compounds to 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester include other cyclopropene-containing compounds and carboxylic acid derivatives. These compounds may have similar reactivity and applications but differ in their specific structures and properties. For example, 2-Cyclopropene-1-carboxylicacid, 2,3-dipropyl- and 2-Cyclopropene-1-carboxylicacid, 2,3-diphenyl- are similar compounds that differ in the alkyl or aryl groups attached to the cyclopropene ring.
属性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC 名称 |
methyl 2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-7-9-10(8-2)12(9,11(13)14-3)15(4,5)6/h7-8H2,1-6H3 |
InChI 键 |
GZNZKQFZIKHYOG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C1(C(=O)OC)[Si](C)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


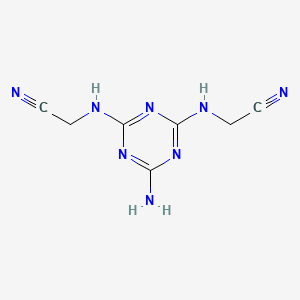
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
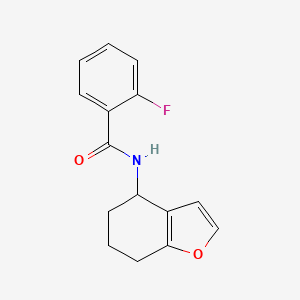




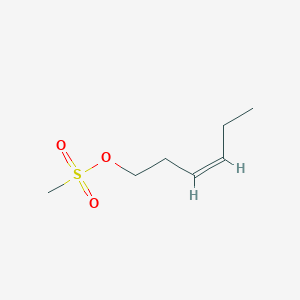


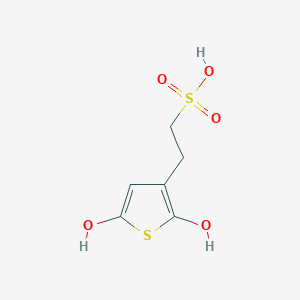
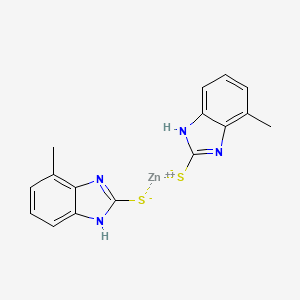
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
